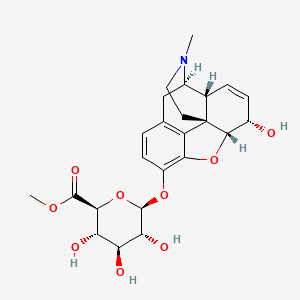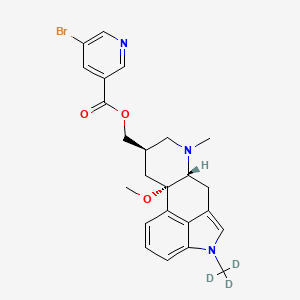
Nicergoline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicergoline-d3 is a deuterated form of Nicergoline, an ergot derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of cerebrovascular disorders, such as dementia and migraines of vascular origin . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nicergoline due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicergoline-d3 involves the incorporation of deuterium atoms into the Nicergoline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the Nicergoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
Nicergoline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Nicergoline-d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Metabolic Pathway Analysis: Studying the metabolic transformations of this compound in the body.
Drug Interaction Studies: Examining the interactions of this compound with other drugs and compounds.
Neuroprotective Research: Exploring the neuroprotective effects of this compound in models of neurodegenerative diseases.
Mecanismo De Acción
Nicergoline-d3 exerts its effects primarily through the inhibition of postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation and increased blood flow. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, promotes metabolic activity, and has neurotrophic and antioxidant properties .
Comparación Con Compuestos Similares
Nicergoline-d3 is compared with other ergot derivatives, such as:
Ergotamine: Used for migraine treatment but associated with cardiac fibrosis.
Methysergide: Another ergot derivative with similar vasodilatory properties but different safety profiles.
Pergolide: Used in Parkinson’s disease treatment but with different receptor affinities.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. Unlike some other ergot derivatives, this compound does not exhibit significant adverse effects such as cardiac fibrosis .
Propiedades
Fórmula molecular |
C24H26BrN3O3 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
Clave InChI |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
SMILES canónico |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


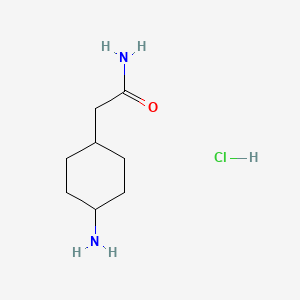
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
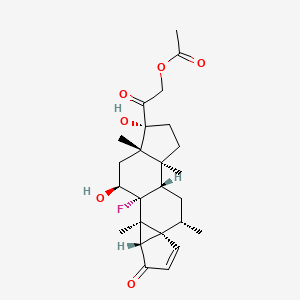

![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
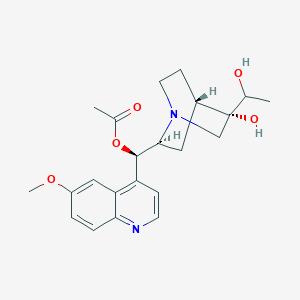
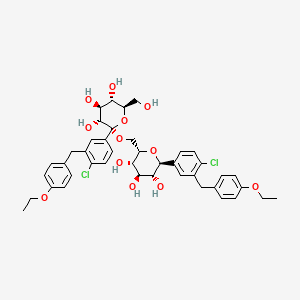
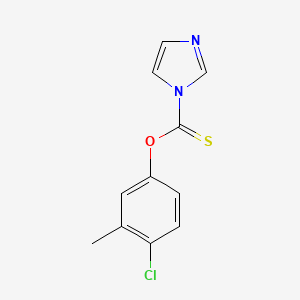
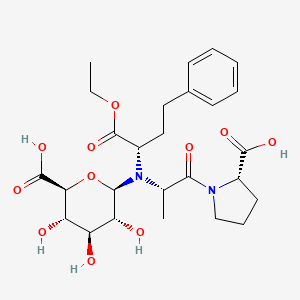
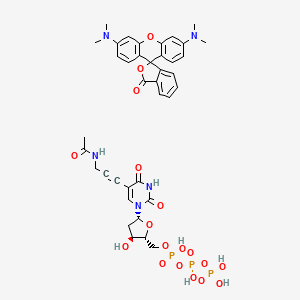
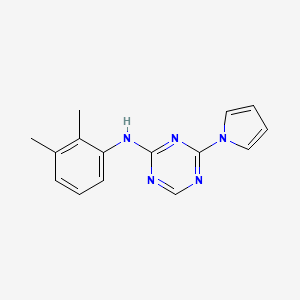
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
